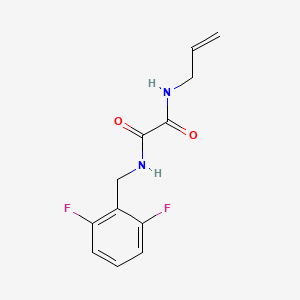

![molecular formula C16H12Cl2N2O3 B2949574 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate CAS No. 338784-67-1](/img/structure/B2949574.png)

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

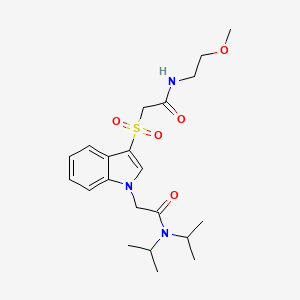

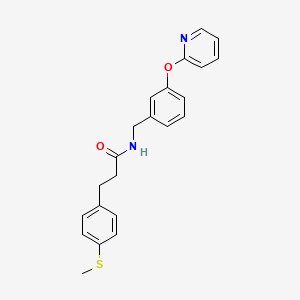

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C is a derivative of the parent compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridine]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]), which was first synthesized in the late 1990s. Since then, 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C has been extensively studied and used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Chemical Protection Strategies

The chemical compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is involved in advanced chemical protection strategies. For example, research has shown the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate, which highlights an orthogonal protection strategy for hydroxyl and amino functionalities. This method allows simultaneous protection of amine and alcohol groups in one pot, providing a significant advancement in synthetic chemistry by offering a new protecting strategy where selective deprotection is possible (Ramesh, Bhat, & Chandrasekaran, 2005).

Synthesis of Heterocycles

The compound has been utilized in the synthesis of heterocycles, such as 4-methylene-2-oxazolidinones and 4-methylenetetrahydro-1,3-oxazin-2-ones, via transition-metal catalyzed intramolecular addition of the nitrogen atom to the acetylenic triple bond. This demonstrates its role in creating diverse molecular architectures, facilitating the development of new materials and pharmaceuticals (Tamaru et al., 1994).

Photoaffinity Reagents

Another study explored the efficient synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent, from a stable carbamate intermediate. This research underscores the utility of carbamates in the synthesis of compounds for biological applications, highlighting their role in creating tools for biochemical studies (Chehade & Spielmann, 2000).

Antineoplastic Prodrugs

Research into the synthesis and evaluation of chemical reactivity of certain carbamates, such as 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate), for potential use as water-soluble prodrugs for antineoplastic (anti-cancer) applications, has demonstrated the compound's potential in medicinal chemistry (Anderson, Chang, & Mcpherson, 1983).

Dual Nucleophilic Reactions

Further, the compound has been implicated in dual nucleophilic reactions to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks. This study exemplifies the versatility of carbamates in synthetic organic chemistry, particularly in constructing complex nitrogen-containing heterocycles (Ishikawa et al., 2006).

Eigenschaften

IUPAC Name |

prop-2-ynyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3/c1-2-8-23-16(22)19-11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h1,3-7,9H,8,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQDNPKLQYVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)

![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)

![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)

![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)